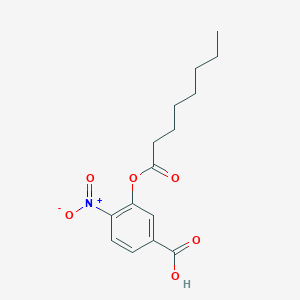

4-Nitro-3-(octanoyloxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-3-octanoyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-2-3-4-5-6-7-14(17)22-13-10-11(15(18)19)8-9-12(13)16(20)21/h8-10H,2-7H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCATWRTRISVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602602 | |

| Record name | 4-Nitro-3-(octanoyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55894-52-5 | |

| Record name | 4-Nitro-3-(octanoyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Nitro-3-(octanoyloxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Nitro-3-(octanoyloxy)benzoic acid, a valuable chromogenic substrate for the assay of phospholipase A₂ (PLA₂) enzymes.[1][2] The document outlines a plausible two-step synthetic pathway, commencing with the nitration of m-hydroxybenzoic acid to yield 3-hydroxy-4-nitrobenzoic acid, followed by the esterification of the hydroxyl group with an octanoyl moiety. Detailed, proposed experimental protocols are provided for each step.

Additionally, this guide describes the mechanism of action of this compound in the context of PLA₂ activity assays and includes a diagrammatic representation of this biochemical pathway. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Synthesis Overview

The synthesis of this compound can be logically approached in two primary stages:

-

Nitration of m-Hydroxybenzoic Acid: This step involves the electrophilic aromatic substitution of m-hydroxybenzoic acid to introduce a nitro group at the 4-position, yielding the key intermediate, 3-hydroxy-4-nitrobenzoic acid.

-

Esterification of 3-Hydroxy-4-nitrobenzoic Acid: The phenolic hydroxyl group of the intermediate is then acylated using an octanoyl source, such as octanoyl chloride or octanoic anhydride, to form the final product.

The overall synthetic workflow is depicted below.

Experimental Protocols

The following sections provide detailed, proposed methodologies for the synthesis of this compound. These protocols are based on established chemical principles and analogous reactions.

This procedure is adapted from standard nitration methods for aromatic compounds.

Materials:

-

m-Hydroxybenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Deionized Water

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 20 g of m-hydroxybenzoic acid to 80 mL of concentrated sulfuric acid. Stir until all the solid has dissolved, maintaining the temperature below 10°C.

-

In a separate beaker, prepare a nitrating mixture by cautiously adding 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of m-hydroxybenzoic acid over a period of 1-2 hours. The temperature of the reaction mixture must be maintained between 0°C and 5°C throughout the addition.

-

After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours.

-

Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

A yellow precipitate of 3-hydroxy-4-nitrobenzoic acid will form. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Dry the product under vacuum at 60°C.

This proposed protocol utilizes octanoyl chloride for the esterification of the phenolic hydroxyl group.

Materials:

-

3-Hydroxy-4-nitrobenzoic acid

-

Octanoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Suspend 10 g of dry 3-hydroxy-4-nitrobenzoic acid in 150 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add 1.2 equivalents of octanoyl chloride to the suspension, followed by the dropwise addition of 2.5 equivalents of anhydrous pyridine.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with 100 mL of DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as an off-white solid.[3][4]

Quantitative Data

The following tables summarize the known and expected quantitative data for the key compounds in this synthesis.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Solubility |

| 3-Hydroxy-4-nitrobenzoic acid | C₇H₅NO₅ | 183.12[5] | Yellow solid | Sparingly soluble in water |

| This compound | C₁₅H₁₉NO₆ | 309.31[6] | Off-white solid[3][4] | Soluble in DMSO and Ethanol[3][4] |

Table 2: Reaction Parameters and Expected/Reported Data

| Reaction Step | Reactant | Product | Expected Yield | Reported Melting Point (°C) |

| Nitration | m-Hydroxybenzoic acid | 3-Hydroxy-4-nitrobenzoic acid | >90% | 227-228 |

| Esterification | 3-Hydroxy-4-nitrobenzoic acid | This compound | 70-85% (Typical) | Not reported |

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (3H), aliphatic chain protons (15H), carboxylic acid proton (1H, broad). |

| ¹³C NMR | Carbonyl carbons (ester and carboxylic acid), aromatic carbons, aliphatic carbons. |

| IR (cm⁻¹) | Broad O-H stretch (carboxylic acid dimer, ~3000), C=O stretch (ester, ~1760), C=O stretch (carboxylic acid, ~1700), N-O stretches (nitro group, ~1530 and ~1350).[7][8] |

| MS (ESI-) | [M-H]⁻ peak at m/z 308.11. |

Application in Phospholipase A₂ Assay

This compound is a valuable tool for measuring the activity of phospholipase A₂ (PLA₂).[1][2] PLA₂ enzymes catalyze the hydrolysis of the ester bond at the sn-2 position of phospholipids.[1] The synthetic substrate mimics this functionality.

Upon enzymatic cleavage by PLA₂, the colorless substrate is hydrolyzed to release octanoic acid and 4-nitro-3-hydroxybenzoic acid.[1] In a buffered aqueous solution at a typical assay pH (e.g., pH 8.0), the phenolic hydroxyl group of the product deprotonates to form the 4-nitro-3-phenolate anion.[1] This anion is a chromophore that exhibits strong absorbance at 425 nm.[1] The rate of increase in absorbance at this wavelength is directly proportional to the PLA₂ activity.[1]

References

- 1. This compound | 55894-52-5 | Benchchem [benchchem.com]

- 2. This compound | 55894-52-5 [chemicalbook.com]

- 3. A chromogenic substrate for solid-phase detection of phospholipase A₂ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simple assay for a human serum phospholipase A2 that is associated with high-density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Hydroxy-4-nitrobenzoic acid | C7H5NO5 | CID 69265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C15H19NO6 | CID 20112083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

physicochemical properties of 4-Nitro-3-(octanoyloxy)benzoic acid

An In-depth Technical Guide on 4-Nitro-3-(octanoyloxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by the acronym NOBA, is a specialized organic compound primarily utilized in biochemical assays.[1] Structurally, it is characterized by a benzoic acid backbone substituted with a nitro group and an octanoyloxy ester.[2] The presence of the electron-withdrawing nitro group and the hydrophobic octanoyl chain confers specific chemical properties that make it a valuable tool in enzymology.[2][3]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its role as a chromogenic substrate for phospholipase A2 (PLA2).

Physicochemical Properties

The key are summarized below. These data are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 55894-52-5 | [2][4][5][6][7][8][9][10][11][12][13][14] |

| Molecular Formula | C₁₅H₁₉NO₆ | [1][2][4][9][12][14] |

| Molecular Weight | 309.31 g/mol | [1][2][4][6][9][12][14] |

| IUPAC Name | This compound | [1] |

| Appearance | Off-white to white solid.[4][5][6][7] | |

| Melting Point | 146 - 148 °C | [4][6][7] |

| Solubility | Soluble in DMSO (>25 mg/mL) and Ethanol (B145695) (>25 mg/mL).[4][5][6][7][8] Sparingly soluble in water.[2][3] | |

| Purity | Typically ≥98% by HPLC.[8][9] | |

| Storage and Stability | Store at room temperature.[4][7] Stable for at least 2 years as supplied.[6] Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months.[6] |

Experimental Protocols

Synthesis of this compound

While specific, detailed synthesis procedures for this exact compound are not widely published in primary literature, a plausible and common synthetic route involves a two-step process starting from 3-hydroxy-4-nitrobenzoic acid.

Step 1: Nitration of 3-Hydroxybenzoic Acid A general method for nitration involves the careful addition of a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) to the starting phenolic acid at controlled low temperatures.

Step 2: Esterification with Octanoyl Chloride The key step is the esterification of the hydroxyl group of 3-hydroxy-4-nitrobenzoic acid with octanoyl chloride.

Illustrative Protocol:

-

Dissolution: Dissolve 3-hydroxy-4-nitrobenzoic acid in a suitable aprotic solvent (e.g., tetrahydrofuran (B95107) or dichloromethane) containing a non-nucleophilic base such as triethylamine (B128534) or pyridine. The base acts as a scavenger for the HCl byproduct.

-

Acylation: Cool the solution in an ice bath (0-5 °C). Add octanoyl chloride dropwise to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically quenched with water. The organic layer is separated, washed with dilute acid (e.g., 1M HCl) to remove the base, then with brine, and finally dried over an anhydrous salt like sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final this compound product.

Chromogenic Assay for Phospholipase A2 (PLA2) Activity

This compound serves as a chromogenic substrate for measuring the activity of PLA2 enzymes, particularly those found in snake venoms and human serum.[4][5][8] The principle of the assay is the enzymatic hydrolysis of the ester bond at the sn-2 position, which releases 4-nitro-3-hydroxybenzoic acid. The resulting phenolate (B1203915) ion is colored, and its formation can be monitored spectrophotometrically.

Materials:

-

This compound (NOBA) substrate solution (e.g., in DMSO or ethanol).

-

Assay Buffer (e.g., Tris-HCl buffer containing CaCl₂, pH adjusted to the enzyme's optimum).

-

PLA2 enzyme solution (e.g., purified enzyme or biological sample).

-

Microplate reader or spectrophotometer capable of reading absorbance at 425 nm.[4][6]

Procedure:

-

Reagent Preparation: Prepare a working solution of the NOBA substrate by diluting the stock solution in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the assay buffer to each well. Add a small volume of the enzyme solution to the test wells. Include a negative control well with buffer but no enzyme.

-

Initiate Reaction: To start the reaction, add the NOBA substrate working solution to all wells simultaneously.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 425 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature.

-

Data Analysis: The rate of the reaction (V) is determined from the linear portion of the absorbance vs. time plot (ΔAbs/min). Enzyme activity can be calculated using the Beer-Lambert law, provided the molar extinction coefficient of the 4-nitrophenolate (B89219) product is known under the specific assay conditions.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for the PLA2 assay and a conceptual pathway for its mechanism of action.

References

- 1. This compound | C15H19NO6 | CID 20112083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 55894-52-5: this compound [cymitquimica.com]

- 3. CAS 55894-52-5: ácido 4-nitro-3-(octanoiloxi)benzoico [cymitquimica.com]

- 4. This compound CAS#: 55894-52-5 [m.chemicalbook.com]

- 5. This compound | 55894-52-5 [chemicalbook.com]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 7. This compound | 55894-52-5 [m.chemicalbook.com]

- 8. Enzo Life Sciences NOB (50 mg). CAS: 55894-52-5, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 9. scbt.com [scbt.com]

- 10. This compound (1 x 1 g) | Reagentia [reagentia.eu]

- 11. 55894-52-5|this compound|BLD Pharm [bldpharm.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. This compound | 55894-52-5 [amp.chemicalbook.com]

- 14. NOB | this compound | Nitroes | Ambeed.com [ambeed.com]

An In-depth Technical Guide to 4-Nitro-3-(octanoyloxy)benzoic acid (CAS Number: 55894-52-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitro-3-(octanoyloxy)benzoic acid, a pivotal chromogenic substrate in the study of phospholipase A2 (PLA2) activity. Herein, we detail its chemical and physical properties, present a generalized synthesis protocol, and provide an in-depth experimental methodology for its application in PLA2 assays. Furthermore, this guide explores the broader context of PLA2 signaling and the potential biological implications of the enzymatic hydrolysis products of this substrate, offering valuable insights for researchers in enzymology and drug development.

Chemical and Physical Properties

This compound, also known by its synonym NOBA, is an organic compound specifically designed as a chromogenic substrate for phospholipase A2 enzymes.[1] Its molecular structure consists of a benzoic acid backbone modified with a nitro group and an octanoyloxy ester linkage. The hydrolysis of this ester bond by PLA2 releases a chromogenic product, 4-nitro-3-hydroxybenzoic acid, which can be quantified spectrophotometrically.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 55894-52-5 | [2] |

| Molecular Formula | C₁₅H₁₉NO₆ | [3] |

| Molecular Weight | 309.31 g/mol | [1][3] |

| Appearance | Off-white solid | [1] |

| Melting Point | Not available | |

| Solubility | Soluble in DMSO (up to 25 mg/mL) and Ethanol (up to 25 mg/mL).[1] Insoluble in water. | [1] |

| Purity | ≥98% (commercially available) |

Synthesis Protocol

Generalized Esterification Procedure

Materials:

-

4-Nitro-3-hydroxybenzoic acid

-

Octanoyl chloride

-

Anhydrous pyridine (B92270) or another suitable base (e.g., triethylamine)

-

Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography elution

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitro-3-hydroxybenzoic acid in anhydrous DCM.

-

Addition of Base: Add a slight excess (e.g., 1.1 to 1.5 equivalents) of anhydrous pyridine to the solution. Cool the mixture in an ice bath.

-

Acylation: Slowly add octanoyl chloride (approximately 1.0 to 1.2 equivalents) dropwise to the stirred solution. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (e.g., 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Experimental Protocol: Phospholipase A2 Activity Assay

This protocol describes a colorimetric microplate assay for determining PLA2 activity using this compound as a substrate. The principle of the assay is the enzymatic hydrolysis of the substrate to produce 4-nitro-3-hydroxybenzoic acid, which can be detected by its absorbance at 425 nm.[1]

Materials:

-

This compound (Substrate)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 8.9[6]

-

Phospholipase A2 enzyme (e.g., from bee venom or pancreas)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 425 nm

-

Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

Procedure:

-

Substrate Solution Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10-20 mg/mL).

-

Immediately before use, dilute the stock solution in the Assay Buffer to the desired final concentration (e.g., 1 mM). The solution may require sonication or vortexing to ensure complete dissolution.

-

-

Enzyme Preparation:

-

Prepare a stock solution of the PLA2 enzyme in Assay Buffer.

-

Perform serial dilutions of the enzyme stock solution to determine the optimal concentration that yields a linear rate of reaction within the assay time frame.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add a specific volume of the diluted enzyme solution (e.g., 20 µL).

-

Include control wells containing only the Assay Buffer (blank) and wells with a known concentration of a PLA2 inhibitor for validation.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the substrate solution to each well (e.g., 180 µL).

-

Immediately begin measuring the absorbance at 425 nm in kinetic mode, taking readings every 1-2 minutes for a total of 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Subtract the rate of the blank from the rates of all other wells to correct for non-enzymatic hydrolysis.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified conditions. The molar extinction coefficient of the 4-nitro-3-hydroxybenzoic acid product is required for this calculation.

-

Visualization of Pathways and Workflows

Phospholipase A2 Signaling Pathway

Phospholipase A2 enzymes play a critical role in various cellular signaling pathways by catalyzing the hydrolysis of phospholipids (B1166683) to produce arachidonic acid and lysophospholipids. These products are precursors to a wide range of bioactive lipid mediators, such as prostaglandins (B1171923) and leukotrienes, which are involved in inflammation, cell signaling, and other physiological processes.[7]

Caption: Generalized Phospholipase A2 signaling cascade.

Experimental Workflow for PLA2 Assay

The following diagram illustrates a typical workflow for conducting a phospholipase A2 activity assay using this compound.

Caption: Workflow for a chromogenic PLA2 activity assay.

Biological Significance of Hydrolysis Products

The enzymatic action of PLA2 on this compound yields two products: 4-nitro-3-hydroxybenzoic acid and octanoic acid. While the primary utility of the former is as a chromogenic reporter, both molecules have potential biological activities that are relevant to researchers in drug development.

4-Nitro-3-hydroxybenzoic acid

Derivatives of benzoic acid are known to possess a wide range of biological activities. For instance, some nitrobenzoic acid derivatives have been shown to inhibit cancer cell migration.[8] While the specific biological effects of 4-nitro-3-hydroxybenzoic acid are not extensively studied, its structural similarity to other bioactive benzoic acids suggests it could potentially interact with various biological targets. It has been investigated for its potential to inhibit certain biological processes, including use as a growth inhibitor in plants and having potential therapeutic applications in cancer research due to its inhibitory effects on Ras proteins.[9]

Octanoic Acid

Octanoic acid, a medium-chain fatty acid, is a biologically active molecule involved in various metabolic processes. It can influence cellular signaling, particularly in the context of metabolism and inflammation. Studies have shown that octanoic acid can modulate the Akt-mTOR signaling pathway, which is crucial for cell growth and proliferation.[10] Furthermore, octanoic acid has been reported to impact mitochondrial function and can influence pathways related to fatty acid synthesis and ketone body production.[11][12] For drug development professionals, understanding the downstream effects of octanoic acid released from the substrate is crucial for interpreting assay results and considering potential off-target effects in cellular models.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.[13] General precautions include wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses, and working in a well-ventilated area.

Conclusion

This compound is an invaluable tool for the quantitative analysis of phospholipase A2 activity. This guide provides researchers and drug development professionals with the necessary technical information, from its fundamental properties and synthesis to detailed experimental protocols. The visualization of the PLA2 signaling pathway and the experimental workflow offers a clear conceptual framework for its application. Moreover, the consideration of the biological activities of its hydrolysis products encourages a more comprehensive interpretation of experimental data, which is critical for the development of novel therapeutics targeting the complex network of lipid signaling.

References

- 1. This compound CAS#: 55894-52-5 [m.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C15H19NO6 | CID 20112083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iajpr.com [iajpr.com]

- 5. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Phospholipase A2 - Wikipedia [en.wikipedia.org]

- 8. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study [frontiersin.org]

- 12. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

structure and chemical formula of 4-Nitro-3-(octanoyloxy)benzoic acid

An In-depth Profile for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4-Nitro-3-(octanoyloxy)benzoic acid, commonly known as NOBA. It details the chemical structure, physicochemical properties, and primary applications of this compound. Emphasis is placed on its role as a critical tool in biochemical research, specifically as a chromogenic substrate for the enzymatic assay of Phospholipase A₂ (PLA₂). Detailed experimental protocols for a representative chemical synthesis and its use in a widely adopted PLA₂ activity assay are provided. All quantitative data are summarized for clarity, and key processes are visualized through workflow diagrams to support researchers in the fields of enzymology, drug discovery, and diagnostics.

Chemical Identity and Structure

This compound is an aromatic organic compound featuring a benzoic acid backbone substituted with a nitro group and an octanoyloxy ester.[1] The electron-withdrawing nature of the nitro group increases the acidity of the carboxylic acid, while the C8 ester chain imparts significant hydrophobicity.[1]

Chemical Formula: C₁₅H₁₉NO₆[2]

Structure:

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of NOBA is presented below. This data is essential for handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 55894-52-5 | [2][3] |

| Molecular Weight | 309.31 g/mol | [2][3] |

| Appearance | Off-white solid | [4] |

| Melting Point | 146 - 148 °C | [3] |

| Solubility | Soluble in DMSO (up to 75 mM), Ethanol (B145695) (up to 75 mM) | [4] |

| Purity | ≥98% (Commercially available) | [5] |

Experimental Protocols

Representative Synthesis of this compound

Reaction Scheme: 3-hydroxy-4-nitrobenzoic acid + Octanoyl Chloride → this compound + HCl

Materials:

-

3-hydroxy-4-nitrobenzoic acid

-

Octanoyl chloride

-

Pyridine (B92270) (or another suitable non-nucleophilic base)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxy-4-nitrobenzoic acid (1 equivalent) in anhydrous DCM.

-

Base Addition: Add pyridine (1.1 equivalents) to the solution and stir.

-

Esterification: Cool the mixture in an ice bath to 0 °C. Add octanoyl chloride (1.05 equivalents) dropwise to the stirring solution.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Final Product: The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield the final white to off-white solid product.

Caption: Representative workflow for the synthesis of NOBA.

Phospholipase A₂ (PLA₂) Activity Assay

NOBA's primary application is as a chromogenic substrate for measuring PLA₂ activity. The enzyme hydrolyzes the ester bond at the sn-2 position, releasing 4-nitro-3-hydroxybenzoic acid. This product is a chromophore that can be quantified spectrophotometrically at 425 nm. The rate of color formation is directly proportional to PLA₂ activity.

Materials:

-

NOBA substrate solution

-

Assay Buffer: 10 mM Tris-HCl, 10 mM CaCl₂, 100 mM NaCl, pH 8.0

-

PLA₂ enzyme source (e.g., purified enzyme, snake venom, cell lysate)

-

96-well microplate

-

Microplate spectrophotometer

Methodology:

-

Substrate Preparation: Prepare the NOBA substrate solution. A common method involves reconstituting NOBA powder (e.g., 4 mg/mL) in the assay buffer, followed by brief sonication and centrifugation to collect the supernatant. Alternatively, a stock solution in DMSO or ethanol can be prepared and diluted into the assay buffer.

-

Assay Reaction Mixture: In a 96-well microplate, prepare the standard assay mixture. For a final volume of 260 µL, combine:

-

200 µL Assay Buffer

-

20 µL NOBA substrate (e.g., to a final concentration of 3 mM)

-

20 µL deionized water (or inhibitor solution)

-

20 µL PLA₂ sample

-

-

Initiation and Incubation: Initiate the reaction by adding the PLA₂ sample.

-

Measurement: Incubate the plate at 37 °C. Measure the absorbance at 425 nm at regular intervals (e.g., every 10 minutes) for up to 40-60 minutes.

-

Data Analysis: Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot. Enzyme activity can be expressed as the rate of change in absorbance per minute or converted to molar units using the molar extinction coefficient of the product.

Caption: Experimental workflow for a PLA₂ chromogenic assay using NOBA.

Application Data

NOBA has been successfully used to characterize PLA₂ from various sources, particularly snake venoms. The kinetic parameters obtained from such studies are crucial for understanding enzyme function and for screening potential inhibitors.

| Enzyme Source | Kₘ (mM) | Vₘₐₓ (nmol/min) | Conditions | Reference(s) |

| Bothrops asper (venom) | 3.11 | 4.47 | pH 8.0, 40 °C, 10 mM Ca²⁺ | |

| Porthidium hyoprora (venom) | N/A | N/A | Optimal at pH 8.0, 37 °C |

Note: N/A indicates data was not specified in the cited abstract. Vₘₐₓ values are specific to the protein concentration used in the cited experiment.

Conclusion

This compound is a well-characterized and indispensable tool for the study of Phospholipase A₂ enzymes. Its properties as a chromogenic substrate enable a straightforward and reliable spectrophotometric assay suitable for high-throughput screening and detailed kinetic analysis. The provided protocols for its synthesis and application offer a robust starting point for researchers aiming to investigate PLA₂ activity in various biological and pathological contexts, including venom research and the development of anti-inflammatory therapeutics.

References

4-Nitro-3-(octanoyloxy)benzoic acid solubility in DMSO and ethanol

An In-depth Technical Guide to the Solubility of 4-Nitro-3-(octanoyloxy)benzoic acid in DMSO and Ethanol (B145695)

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and ethanol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug discovery and development, influencing formulation, bioavailability, and efficacy. It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a specific temperature and pressure. For a compound like this compound, understanding its solubility in solvents such as DMSO and ethanol is fundamental for preparing stock solutions for in vitro and in vivo assays.

The structure of this compound features a benzoic acid framework with a nitro group and an octanoyloxy substituent.[1] The octanoyloxy group introduces hydrophobicity, while the nitro group and carboxylic acid function contribute to its polarity and potential for hydrogen bonding.[1] This combination of functional groups results in moderate solubility in organic solvents.[1]

Quantitative Solubility Data

The solubility of this compound has been determined in both DMSO and ethanol. The quantitative data is summarized in the table below.

| Solvent | Solubility | Storage Conditions for Solutions |

| Dimethyl Sulfoxide (DMSO) | Up to 25 mg/mL[2][3][4] | Solutions may be stored at -20°C for up to 3 months[2][5] |

| Ethanol | Up to 25 mg/mL[2][3][4] | Solutions may be stored at -20°C for up to 3 months[2][5] |

Experimental Protocols for Solubility Determination

While specific experimental data for the solubility determination of this compound is not publicly detailed, the following are standard methodologies widely used in the pharmaceutical and chemical industries to ascertain the solubility of a compound.

Equilibrium Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (DMSO or ethanol) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at that temperature.

Kinetic Solubility Method (High-Throughput Screening)

This method is often used in early drug discovery for a rapid assessment of solubility.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer or the target solvent (in this case, ethanol could be the co-solvent with an aqueous buffer) in a multi-well plate.

-

Precipitation Detection: The formation of a precipitate is monitored over a short period (e.g., 1-2 hours) using methods like turbidimetry (nephelometry), which measures the cloudiness of the solution.

-

Solubility Estimation: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound.

Caption: A conceptual workflow for the experimental determination of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, solubility increases with temperature, although there are exceptions.

-

pH (in aqueous solutions): As a carboxylic acid, the solubility of this compound in aqueous media will be highly dependent on the pH. Deprotonation at higher pH will increase its aqueous solubility.

-

Purity of the Compound: Impurities can affect the measured solubility.

-

Polymorphism: Different crystalline forms of the compound can exhibit different solubilities.

Conclusion

This compound is soluble in both DMSO and ethanol up to a concentration of 25 mg/mL.[2][3][4] This makes these solvents suitable for preparing stock solutions for various research applications. For precise solubility determination, standardized methods such as the shake-flask protocol are recommended. The provided information serves as a foundational guide for researchers working with this compound.

References

The Chromogenic Substrate 4-Nitro-3-(octanoyloxy)benzoic Acid: A Technical Guide to its Mechanism of Action with Phospholipase A2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 4-Nitro-3-(octanoyloxy)benzoic acid (NOBA) with Phospholipase A2 (PLA2). Contrary to functioning as an inhibitor, NOBA is a well-established chromogenic substrate designed to assay the enzymatic activity of PLA2. This document details the enzymatic hydrolysis of NOBA by PLA2, presents quantitative data derived from its use, outlines experimental protocols for PLA2 activity assays, and contextualizes the role of PLA2 in cellular signaling pathways.

Core Mechanism: Enzymatic Hydrolysis

This compound is an synthetic analog of natural phospholipids, engineered to produce a measurable colorimetric signal upon enzymatic cleavage by PLA2. The mechanism is a specific molecular recognition and catalytic event occurring at the active site of the PLA2 enzyme.

The PLA2-mediated reaction involves the hydrolysis of the ester bond at the 3-position of the benzoic acid ring. The key features of this interaction are:

-

Substrate Binding: The octanoyl hydrocarbon chain of NOBA provides a significant hydrophobic character, allowing it to bind within the hydrophobic channel of the PLA2 active site. This mimics the binding of the fatty acid tail of a natural phospholipid substrate.[1]

-

Catalytic Action: Once bound, the ester bond of NOBA is positioned near the catalytic residues of the enzyme. PLA2, often in a calcium-dependent manner, facilitates the nucleophilic attack of a water molecule on the carbonyl carbon of the ester linkage.[1]

-

Product Release: This catalytic action cleaves the ester bond, releasing octanoic acid and 4-nitro-3-hydroxybenzoic acid.[1]

-

Chromophore Formation: Under typical aqueous assay conditions (pH > 7), the phenolic hydroxyl group of the 4-nitro-3-hydroxybenzoic acid product is deprotonated. This forms the 4-nitro-3-phenolate anion, a chromophore that exhibits strong absorbance at a wavelength of 425 nm.[1]

The rate of formation of this colored product is directly proportional to the PLA2 enzymatic activity, providing a reliable method for quantifying the enzyme's function.[1]

Figure 1: Mechanism of PLA2-mediated hydrolysis of NOBA.

Quantitative Data Presentation

The use of NOBA as a substrate allows for the quantification of PLA2 activity. Key parameters for a typical PLA2 assay using NOBA are summarized below.

| Parameter | Value | Reference |

| Substrate | This compound (NOBA) | [1][2] |

| Enzyme | Phospholipase A2 (PLA2) | [1][2] |

| Detection Wavelength | 425 nm | [1][2] |

| Product (Chromophore) | 4-Nitro-3-phenolate anion | [1] |

| Molar Extinction Coefficient (ε) | ~2540 M⁻¹cm⁻¹ (Calculated) | [2] |

| Typical Substrate Concentration | 2 mM (saturating) | [2] |

| Observed Kinetics | Biphasic (initial fast phase, followed by a slower linear phase) | [2] |

Calculation of Molar Extinction Coefficient: Based on the finding that a 1.0 mM solution of the chromophore yields an absorbance of 2.54 in a standard microplate reader, the molar extinction coefficient (ε) can be estimated using the Beer-Lambert law (A = εcl). Assuming a path length (l) of 1 cm for calculation purposes, ε ≈ 2540 M⁻¹cm⁻¹. The actual path length in a microplate well is less than 1 cm, so this represents an estimation.[2]

Kinetic Considerations: Interfacial Activation and Biphasic Behavior

The hydrolysis of NOBA by PLA2 often exhibits non-Michaelis-Menten, biphasic kinetics.[2] This phenomenon is attributed to the principle of interfacial activation , a hallmark of most PLA2 enzymes.

PLA2s are significantly more active on substrates that are part of an aggregated interface (like micelles or vesicles) than on monomeric, soluble substrates. The biphasic nature of the reaction with NOBA likely reflects:

-

Initial Fast Phase: Rapid hydrolysis of NOBA molecules arranged in readily accessible substrate aggregates or micelles.

-

Slower Linear Phase: A subsequent, slower rate that may be caused by factors such as substrate depletion within the aggregates, product inhibition, or changes in the physical state of the substrate interface.

Due to this complex kinetic behavior, determining a simple Michaelis-Menten constant (Km) can be misleading. A more accurate kinetic analysis would require advanced models that account for the enzyme's binding to the substrate interface and the subsequent catalysis.

Experimental Protocols

This section outlines a standard methodology for a microplate-based PLA2 activity assay using NOBA.

4.1. Reagents and Buffers

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5-8.0), 150 mM KCl, 10 mM CaCl₂. Note: Calcium is a required cofactor for many PLA2 enzymes.[2]

-

Substrate Stock Solution: Dissolve this compound in acetonitrile (B52724) to a concentration of ~1 mg/mL.

-

Working Substrate Solution: Prepare the final substrate solution by diluting the stock in the Assay Buffer. For example, reconstitute 4 mg/mL of NOBA in the assay buffer. This solution should be sonicated briefly and centrifuged to remove any insoluble material. A final concentration of ~2 mM in the assay is often sufficient to saturate the enzyme.[2]

-

Enzyme Solution: Prepare dilutions of the PLA2 enzyme (from purified sources, cell lysates, or biological fluids like serum) in the Assay Buffer.

-

96-well Microplate: Clear, flat-bottom plates are recommended.

4.2. Assay Procedure

Figure 2: A typical experimental workflow for a PLA2 assay using NOBA.

-

Plate Setup: Add a defined volume of the enzyme solution to the wells of the 96-well microplate. Include appropriate controls such as buffer-only (no enzyme) wells to measure background substrate hydrolysis.

-

Reaction Initiation: Start the reaction by adding the working substrate solution to each well.

-

Incubation: Incubate the plate at the optimal temperature for the specific PLA2 being studied (e.g., 37°C).

-

Data Acquisition: Measure the absorbance at 425 nm using a microplate reader. For kinetic analysis, readings should be taken at regular intervals (e.g., every minute for 30-60 minutes). For an endpoint assay, a single reading is taken after a fixed incubation time (e.g., 60 minutes).[2]

4.3. Data Analysis

The rate of the reaction (V₀) is determined from the linear portion of the absorbance versus time plot. The PLA2 activity can then be calculated using the Beer-Lambert law:

Activity (mol/min/mL) = (ΔAbs/min) / (ε * l) * (1 / V_enzyme)

Where:

-

ΔAbs/min is the rate of change in absorbance.

-

ε is the molar extinction coefficient of the 4-nitro-3-phenolate anion (~2540 M⁻¹cm⁻¹).

-

l is the path length of the sample in the microplate well (in cm).

-

V_enzyme is the volume of the enzyme solution added to the well (in mL).

Role in Signaling Pathways: The Arachidonic Acid Cascade

While NOBA itself is an analytical tool and not a signaling molecule, it is used to measure the activity of PLA2, a critical enzyme at the apex of major signaling pathways. The most prominent of these is the arachidonic acid cascade , which is central to inflammation and cellular signaling.

PLA2 enzymes, particularly cytosolic PLA2 (cPLA2), catalyze the release of arachidonic acid from the sn-2 position of membrane phospholipids. This free arachidonic acid is then metabolized by downstream enzymes, cyclooxygenases (COX) and lipoxygenases (LOX), to produce a diverse family of potent lipid mediators known as eicosanoids (including prostaglandins, thromboxanes, and leukotrienes). These molecules are involved in a wide array of physiological and pathological processes, including inflammation, immunity, and neurotransmission.

Assaying PLA2 activity with substrates like NOBA allows researchers to study the regulation of this key upstream event in the arachidonic acid pathway, providing insights into inflammatory processes and the effects of potential therapeutic inhibitors targeting PLA2.

Figure 3: The central role of PLA2 in initiating the arachidonic acid cascade.

References

An In-depth Technical Guide on the Stability and Degradation Profile of 4-Nitro-3-(octanoyloxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-3-(octanoyloxy)benzoic acid (NOBA) is a paramount tool in biochemical research, primarily utilized as a chromogenic substrate for the determination of phospholipase A2 (PLA2) activity. Its stability and degradation are of critical importance for the accuracy and reproducibility of such assays. This technical guide provides a comprehensive overview of the known stability and degradation profile of NOBA. The document elucidates the principal degradation pathway—enzymatic hydrolysis—and presents available data on its general chemical stability. Experimental protocols for assessing its degradation via PLA2 activity and relevant kinetic data are detailed. This guide also addresses the current limitations in public data regarding photostability, thermal, and non-enzymatic hydrolytic degradation, while postulating potential degradation mechanisms based on analogous chemical structures.

Chemical and Physical Properties

This compound is an organic compound featuring a benzoic acid backbone substituted with a nitro group and an octanoyloxy group.[1] The electron-withdrawing nature of the nitro group influences the compound's acidity and reactivity, while the octanoyloxy chain imparts hydrophobic characteristics.[1]

| Property | Value | Reference |

| CAS Number | 55894-52-5 | [2] |

| Molecular Formula | C₁₅H₁₉NO₆ | [2] |

| Molecular Weight | 309.31 g/mol | [2] |

| Appearance | Off-white solid | [2] |

| Melting Point | 146 - 148°C | [2] |

| Solubility | Soluble in DMSO (up to 25 mg/ml) and Ethanol (up to 25 mg/ml). Less soluble in water. | [1][2] |

General Chemical Stability and Storage

While comprehensive, publicly available stability studies are limited, information from suppliers provides general guidance on the chemical stability of this compound under specific storage conditions.

| Format | Storage Condition | Stability Period |

| Solid | Room Temperature | Stable for 2 years from the date of purchase as supplied.[2] |

| In Solution (DMSO or Ethanol) | -20°C | Up to 3 months.[2] |

Primary Degradation Pathway: Enzymatic Hydrolysis

The most well-documented degradation pathway for NOBA is its enzymatic hydrolysis by phospholipase A2 (PLA2) enzymes. This reaction forms the basis of a widely used spectrophotometric assay for measuring PLA2 activity.

The PLA2 enzyme catalyzes the cleavage of the ester bond in NOBA, yielding two products: 4-nitro-3-hydroxybenzoic acid and octanoic acid.[3] Under typical assay conditions (pH 8.0), the phenolic hydroxyl group of 4-nitro-3-hydroxybenzoic acid deprotonates to form a chromogenic phenolate (B1203915) anion, which strongly absorbs light at 425 nm.[3] The rate of increase in absorbance at this wavelength is directly proportional to the rate of NOBA hydrolysis and, consequently, to the PLA2 activity.

Enzymatic Hydrolysis Kinetics

The hydrolysis of NOBA by PLA2 often follows Michaelis-Menten kinetics, allowing for the determination of key enzymatic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). These parameters can be influenced by factors including the source of the PLA2 enzyme, pH, temperature, and the presence of cofactors like Ca²⁺.

| Enzyme Source | Kₘ (mM) | Vₘₐₓ (nmol/min) | Optimal pH | Optimal Temperature (°C) | Reference |

| Bothrops asper venom (BaspCol-PLA2) | 3.11 | 4.47 | 8.0 | 40 | [4] |

| Porthidium hyoprora venom (PhTX-II) | - | 9.65 (nmoles/min/mg) | 8.0 | 40 | [5] |

Note: The table presents a selection of reported kinetic parameters. Values can vary based on specific experimental conditions.

Experimental Protocol: PLA2 Activity Assay using NOBA

The following is a generalized protocol for the determination of PLA2 activity using NOBA as a substrate. This method is adaptable for use in 96-well plates.

Materials:

-

This compound (NOBA)

-

Assay Buffer: 10 mM Tris-HCl, 10 mM CaCl₂, 100 mM NaCl, pH 8.0

-

PLA2 enzyme source (e.g., snake venom, purified enzyme)

-

Microplate reader capable of measuring absorbance at 425 nm

Procedure:

-

Substrate Preparation: Prepare a stock solution of NOBA in acetonitrile (e.g., 1 mg/mL).

-

Assay Mixture: In a 96-well plate, add 200 µL of Assay Buffer to each well.

-

Add 20 µL of the NOBA stock solution to each well.

-

Add 20 µL of deionized water.

-

Enzyme Addition: To initiate the reaction, add 20 µL of the PLA2 enzyme solution to each well. For a negative control, add 20 µL of buffer instead of the enzyme.

-

Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., up to 40 minutes).

-

Measurement: Measure the absorbance at 425 nm at regular intervals to determine the initial velocity of the reaction.

-

Calculation: The enzyme activity is calculated based on the rate of increase in absorbance, using the molar extinction coefficient of the 4-nitro-3-phenolate anion.

Figure 1: Experimental workflow for a typical PLA2 activity assay using NOBA.

Other Potential Degradation Pathways

There is a notable lack of specific, publicly available data on the degradation of NOBA under other stress conditions. However, based on the chemical structure of NOBA and studies of analogous compounds, the following degradation pathways can be postulated.

Non-Enzymatic Hydrolysis

Similar to other esters, NOBA is susceptible to hydrolysis under both acidic and basic conditions. The hydrolysis of p-nitrophenyl acetate, a related compound, exhibits a U-shaped pH-rate profile, indicating that the reaction is catalyzed by both hydronium and hydroxide (B78521) ions.[1] It is therefore expected that NOBA would degrade more rapidly at pH extremes.

Photodegradation

Aromatic nitro compounds are known to be photoreactive. The photolysis of ortho-nitrobenzyl esters, for example, is known to proceed via a triplet state and intramolecular hydrogen abstraction.[2] While the specific photochemical behavior of NOBA has not been detailed in the literature, exposure to high-intensity UV light could potentially lead to the cleavage of the ester linkage or modification of the nitro group.

Thermal Degradation

In the absence of enzymes, thermal degradation of aromatic nitro compounds can occur at elevated temperatures. The primary decomposition pathways often involve the cleavage of the C-NO₂ bond and isomerization to a nitrite, followed by further breakdown.[6] For NOBA, high temperatures could also lead to the cleavage of the ester bond.

Figure 2: Known and potential degradation pathways of NOBA.

Conclusion

The stability and degradation profile of this compound is predominantly characterized by its enzymatic hydrolysis via phospholipase A2, a reaction that is central to its primary application. The compound exhibits good stability as a solid and in frozen organic solutions, which is sufficient for its use as a laboratory reagent. However, there is a significant gap in the scientific literature regarding its detailed degradation under photolytic, thermal, and varied pH conditions. Researchers and drug development professionals should be mindful of these limitations and primarily consider enzymatic hydrolysis as the main degradation pathway under typical experimental conditions. Further studies are warranted to fully elucidate the complete stability and degradation profile of this important biochemical tool.

References

- 1. irejournals.com [irejournals.com]

- 2. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 55894-52-5 | Benchchem [benchchem.com]

- 4. Frontiers | The Human Pathogen Paracoccidioides brasiliensis Has a Unique 1-Cys Peroxiredoxin That Localizes Both Intracellularly and at the Cell Surface [frontiersin.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. apps.dtic.mil [apps.dtic.mil]

Characterization of 4-Nitro-3-(octanoyloxy)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitro-3-(octanoyloxy)benzoic acid, a significant chromogenic substrate utilized in the study of phospholipase A2 (PLA2) activity. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and summarizes its key characterization data. Furthermore, it explores its primary biological application and the underlying mechanism of action. The information herein is intended to be a valuable resource for researchers and professionals engaged in enzymology, drug discovery, and related fields.

Chemical and Physical Properties

This compound, also known by the acronyms 4N3OBA or NOBA, is an organic compound featuring a benzoic acid backbone substituted with a nitro group and an octanoyloxy ester.[1] The presence of the electron-withdrawing nitro group influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid. The octanoyl chain provides hydrophobic character to the molecule.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 55894-52-5 | [2][3] |

| Molecular Formula | C₁₅H₁₉NO₆ | [3] |

| Molecular Weight | 309.31 g/mol | [2][3] |

| Appearance | Off-white solid | [2] |

| Melting Point | 146 - 148 °C | [2] |

| Solubility | Soluble in DMSO (up to 25 mg/ml) and Ethanol (up to 25 mg/ml) | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of its precursor, 3-hydroxy-4-nitrobenzoic acid, with octanoyl chloride. The synthesis of the precursor itself can be accomplished by the nitration of 3-hydroxybenzoic acid.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the esterification of 3-hydroxy-4-nitrobenzoic acid.

Materials:

-

3-hydroxy-4-nitrobenzoic acid

-

Octanoyl chloride

-

Pyridine (B92270) (or another suitable base, e.g., triethylamine)

-

Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxy-4-nitrobenzoic acid (1 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add pyridine (1.1 equivalents) to the solution and stir at room temperature for 10 minutes.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add octanoyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield pure this compound.

Synthesis Workflow Diagram

References

The Biological Role of 4-Nitro-3-(octanoyloxy)benzoic Acid: A Technical Guide for Researchers

An In-depth Examination of 4-Nitro-3-(octanoyloxy)benzoic Acid as a Chromogenic Substrate for Phospholipase A2 and its Application in Drug Discovery and Scientific Research.

Introduction

This compound, commonly referred to as NOBA or 4N3OBA, is a synthetic organic compound that has found a niche application in biochemical research. While not known for its own intrinsic broad biological activity, it serves as a critical tool for studying the activity of a pivotal class of enzymes: phospholipase A2 (PLA2). This technical guide provides a comprehensive overview of this compound, detailing its primary function as a chromogenic substrate, the experimental protocols for its use, and the significant signaling pathways of its target enzyme, PLA2. This document is intended for researchers, scientists, and drug development professionals who are investigating inflammatory processes, lipid signaling, and other physiological and pathological conditions where PLA2 activity is a key factor.

Core Function: A Chromogenic Substrate for Phospholipase A2

The principal application of this compound lies in its role as a chromogenic substrate for the determination of phospholipase A2 (PLA2) activity. PLA2 enzymes are a superfamily of esterases that catalyze the hydrolysis of the sn-2 acyl bond of phospholipids, releasing a free fatty acid and a lysophospholipid. This enzymatic reaction is a rate-limiting step in the production of numerous lipid mediators, most notably arachidonic acid, which is a precursor to pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.

The utility of this compound in a PLA2 assay is based on a straightforward colorimetric principle. The compound is structurally designed to mimic a phospholipid substrate. In the presence of active PLA2, the enzyme cleaves the octanoyl ester bond at the 3-position of the benzoic acid. This hydrolysis reaction yields two products: octanoic acid and 4-nitro-3-hydroxybenzoic acid. The latter product, under typical aqueous assay conditions, forms a phenolate (B1203915) anion which is a chromophore that exhibits a distinct yellow color. The intensity of this color, which can be quantified by measuring the absorbance at a wavelength of 425 nm, is directly proportional to the amount of 4-nitro-3-hydroxybenzoic acid produced and, consequently, to the catalytic activity of the PLA2 enzyme.[1] This characteristic makes this compound an invaluable tool for kinetic studies of PLA2 and for the high-throughput screening of potential PLA2 inhibitors.[1]

Quantitative Data

The following tables summarize key quantitative data related to the use of this compound in PLA2 assays, compiled from various research applications.

| Parameter | Value | Source of PLA2 | Notes |

| Optimal Substrate Concentration | 2 mM | Human Serum | Sufficient to saturate PLA2 enzyme activity under the described assay conditions.[2] |

| Michaelis Constant (KM) | 4.43 mM | Porthidium hyoprora venom (PhTX-III) | Determined from substrate concentration studies with the chromogenic substrate.[3] |

| Maximum Velocity (Vmax) | 10.81 U | Porthidium hyoprora venom (PhTX-III) | One unit (U) is not explicitly defined in the source.[3] |

| Wavelength of Maximum Absorbance (λmax) | 425 nm | Not Applicable | This is the wavelength at which the chromogenic product, 4-nitro-3-hydroxybenzoic acid, is detected.[1][2] |

Table 1: Kinetic and Assay Parameters of this compound

| PLA2 Source | Mean Activity (μmol·h⁻¹·ml⁻¹) | Notes |

| Healthy Human Serum (n=30) | 10.4 ± 1.6 | Activity was found to be positively correlated with total triglyceride and total cholesterol levels. |

Table 2: Example of PLA2 Activity Measured Using this compound

Experimental Protocols

Microplate-Based Colorimetric Assay for Phospholipase A2 Activity

This protocol describes a common method for determining PLA2 activity in biological samples, such as serum or purified enzyme preparations, using this compound in a 96-well plate format.

Materials:

-

This compound (substrate)

-

Assay Buffer: 10 mM Tris-HCl, 10 mM CaCl₂, 100 mM NaCl, pH 8.0

-

Enzyme source (e.g., serum, purified PLA2)

-

Microplate reader capable of measuring absorbance at 425 nm

-

96-well microtiter plates

Procedure:

-

Substrate Preparation:

-

Dissolve 5 mg of this compound in 5.4 mL of acetonitrile to create a stock solution.

-

Aliquot 0.1 mL of the stock solution into microcentrifuge tubes.

-

Dry the aliquots using a vacuum evaporator concentrator. These dried aliquots can be stored at -20°C for future use.

-

For the assay, reconstitute one dried aliquot in 1.2 mL of Assay Buffer. This will be your working substrate solution.

-

-

Assay Reaction:

-

In each well of a 96-well plate, add 200 µL of the reconstituted working substrate solution.

-

Add 20 µL of the enzyme source (e.g., serum sample, diluted purified enzyme) to the wells.

-

For a positive control, use a known active PLA2 preparation (e.g., commercial bee venom PLA2).

-

For a negative control (blank), add 20 µL of the corresponding buffer used for the enzyme sample.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C.

-

Measure the absorbance at 425 nm at regular intervals (e.g., every 10 minutes) for a total period of up to 150 minutes using a microplate reader. The rate of increase in absorbance is indicative of the PLA2 activity.

-

-

Data Analysis:

-

Subtract the absorbance readings of the blank wells from the sample wells.

-

Plot the change in absorbance over time to determine the reaction rate.

-

The enzymatic activity can be calculated using the molar extinction coefficient of the 4-nitro-3-hydroxybenzoic acid product. The relationship between chromophore concentration and absorbance is linear, where a 1.0 mM concentration of the chromophore yields an absorbance of approximately 2.54 at 425 nm.[2]

-

Signaling Pathways and Biological Context

While this compound itself is not a modulator of signaling pathways, its utility lies in quantifying the activity of PLA2, a key enzyme that initiates a critical signaling cascade. The activation of PLA2 leads to the release of arachidonic acid from membrane phospholipids. This free arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway, leading to the production of a diverse array of potent lipid mediators known as eicosanoids.

-

Cyclooxygenase (COX) Pathway: This pathway, involving the enzymes COX-1 and COX-2, converts arachidonic acid into prostaglandins (PGs) and thromboxanes (TXs). These molecules are involved in inflammation, pain, fever, blood clotting, and the protection of the stomach lining.

-

Lipoxygenase (LOX) Pathway: This pathway metabolizes arachidonic acid into leukotrienes (LTs) and lipoxins (LXs). Leukotrienes are potent mediators of allergic and inflammatory responses, including bronchoconstriction in asthma.

The ability to accurately measure PLA2 activity using substrates like this compound is therefore crucial for researchers investigating these pathways and for the development of drugs that target PLA2 to treat inflammatory diseases such as arthritis, asthma, and cardiovascular diseases.

Visualizations

Experimental Workflow for PLA2 Assay

Caption: Workflow for a colorimetric PLA2 assay.

Phospholipase A2 Signaling Pathway

Caption: The arachidonic acid cascade initiated by PLA2.

Conclusion

This compound stands out not for its direct biological effects, but as a powerful analytical tool. Its application as a chromogenic substrate has facilitated the study of phospholipase A2, an enzyme central to numerous physiological and pathological processes. The simple, reliable, and quantifiable colorimetric assay it enables allows for the detailed investigation of PLA2 kinetics and the screening of potential therapeutic inhibitors. For researchers in drug development and the life sciences, a thorough understanding of how to utilize tools like this compound is essential for advancing our knowledge of lipid signaling and developing novel treatments for a wide range of inflammatory and other diseases.

References

Methodological & Application

Application Notes and Protocols for 4-Nitro-3-(octanoyloxy)benzoic acid in a 96-Well Microplate Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-3-(octanoyloxy)benzoic acid (NOBA) is a chromogenic substrate designed for the sensitive and continuous monitoring of Phospholipase A₂ (PLA₂) activity.[1][2][3] PLA₂ enzymes are critical in various physiological processes, including inflammation and signal transduction, by catalyzing the hydrolysis of the sn-2 ester bond of phospholipids.[1] This assay leverages the enzymatic activity of PLA₂ to cleave the octanoyloxy group from the NOBA molecule. This cleavage releases 4-Nitro-3-hydroxybenzoic acid, a yellow-colored chromophore that can be quantified spectrophotometrically at 425 nm.[1][2][3] The rate of color formation is directly proportional to the PLA₂ activity, providing a straightforward and high-throughput method for screening enzyme activity and potential inhibitors in a 96-well microplate format.[1][2]

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 55894-52-5 | [1][2][4] |

| Molecular Formula | C₁₅H₁₉NO₆ | [5] |

| Molecular Weight | 309.31 g/mol | [1][2][5] |

| Appearance | Off-white solid | [2][6] |

| Solubility | Soluble in DMSO (up to 25 mg/mL or 75 mM) and Ethanol (B145695) (up to 25 mg/mL or 75 mM).[2] | |

| Storage | Stable for up to 2 years as supplied. Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months. |

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the ester bond in this compound by Phospholipase A₂. This reaction yields two products: octanoic acid and the chromogenic compound 4-Nitro-3-hydroxybenzoic acid. The production of the latter can be continuously monitored by measuring the increase in absorbance at a wavelength of 425 nm.

Experimental Protocols

Preparation of Reagents

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer with a pH of 7.0-8.0.[1] For many PLA₂ enzymes, the addition of 10 mM CaCl₂ and 100 mM NaCl is required for optimal activity.[1] The final buffer composition should be optimized for the specific PLA₂ being investigated.

-

Substrate Stock Solution: Dissolve this compound in DMSO or 100% ethanol to a stock concentration of 5 mM.[1][7]

-

Enzyme Solution: Prepare a stock solution of the Phospholipase A₂ enzyme in the assay buffer. The final concentration will need to be determined empirically, but a starting point is to aim for a concentration that yields a linear rate of absorbance increase over the desired assay time.

-

Inhibitor Solutions (Optional): Dissolve any potential inhibitors in DMSO or a solvent compatible with the assay conditions.

Assay Procedure in a 96-Well Microplate

The following protocol is a general guideline and may require optimization for specific experimental conditions.

-

Plate Layout: Design the plate layout to include wells for blanks (no enzyme), controls (no inhibitor), and test samples (with inhibitor or experimental enzyme source). It is recommended to perform all measurements in triplicate.

-

Reagent Addition:

-

Add 170 µL of Assay Buffer to each well.

-

Add 10 µL of the enzyme solution to the appropriate wells. For blank wells, add 10 µL of Assay Buffer.

-

For inhibitor studies, add 10 µL of the inhibitor solution or vehicle (e.g., DMSO) to the respective wells.

-

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the components to equilibrate.

-

Reaction Initiation: Start the reaction by adding 10 µL of the 5 mM substrate stock solution to each well, bringing the final reaction volume to 200 µL and the final substrate concentration to 250 µM. Mix the contents of the wells by gentle shaking.

-

Kinetic Measurement: Immediately place the microplate in a plate reader pre-set to the reaction temperature. Measure the absorbance at 425 nm at regular intervals (e.g., every 1-2 minutes) for a period of 30 to 60 minutes.[1]

Data Analysis

-

Calculate the rate of reaction (V₀): For each well, plot the absorbance at 425 nm against time. The initial linear portion of this curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear portion (ΔAbs/Δt).

-

Convert Absorbance to Molar Concentration: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation. A chromophore concentration of 1.0 mM has been reported to yield an absorbance of 2.54 at 425 nm.[1]

-

Enzyme Activity Calculation: The enzyme activity can be expressed in units such as µmol/min/mg of protein.

-

Inhibitor Studies: For inhibitor screening, calculate the percentage of inhibition relative to the control (no inhibitor). The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the PLA₂ assay using this compound.

| Parameter | Typical Value | Notes | Reference |

| Wavelength (λmax) | 425 nm | For detection of the 4-Nitro-3-hydroxybenzoic acid product. | [1][2][3] |

| Final Substrate Concentration | 2 mM | A concentration of 2 mM was found to be sufficient to saturate PLA₂ enzyme activity under the described assay conditions. | [1] |

| Final Reaction Volume | 200 µL | Suitable for standard 96-well microplates. | [1] |

| Incubation Time | 60 minutes | An initial fast phase is observed in the first 40 minutes, followed by a slower linear rate. 60 minutes is a standard incubation time for endpoint assays. | [1] |

| Assay Buffer | 50 mM Tris-HCl, pH 7.0 | Buffer composition may need optimization depending on the PLA₂ source. | [1] |

| Calcium Chloride (CaCl₂) Concentration | 10 mM | Many PLA₂ enzymes are calcium-dependent. | [1] |

| Mean PLA₂ Activity (Human Serum) | 10.4 ± 1.6 µmol/h/mL | In healthy volunteers (n=30). | [2] |

| Inhibitor EC₅₀ (3,4-dichloroisocoumarin) | 0.4 mM | For serum PLA₂ activity. | [2] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High background absorbance | - Substrate instability or precipitation. - Contaminated reagents. | - Ensure complete dissolution of the substrate. - Prepare fresh substrate solution. - Use high-purity reagents and water. |

| Low or no enzyme activity | - Inactive enzyme. - Suboptimal assay conditions (pH, temperature, cofactors). - Presence of inhibitors in the sample. | - Use a fresh enzyme preparation. - Optimize assay conditions. - Include appropriate controls to test for inhibition. |

| Non-linear reaction rate | - Substrate depletion. - Enzyme instability. - Product inhibition. | - Use a lower enzyme concentration or a shorter assay time to ensure initial velocity is measured. - Assess enzyme stability under assay conditions. |

| High well-to-well variability | - Pipetting errors. - Incomplete mixing. - Temperature gradients across the plate. | - Use calibrated pipettes and proper pipetting techniques. - Ensure thorough mixing after reagent addition. - Allow the plate to equilibrate to the assay temperature. |

Conclusion

The use of this compound provides a reliable and efficient method for measuring Phospholipase A₂ activity in a 96-well microplate format. This assay is well-suited for high-throughput screening of enzyme inhibitors and for characterizing PLA₂ activity from various biological sources. Careful optimization of assay conditions is recommended to ensure accurate and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. A simple assay for a human serum phospholipase A2 that is associated with high-density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. cloud-clone.com [cloud-clone.com]

- 5. biorxiv.org [biorxiv.org]

- 6. opendata.uni-halle.de [opendata.uni-halle.de]

- 7. researchgate.net [researchgate.net]

Quantification of Phospholipase A2 Activity with 4-Nitro-3-(octanoyloxy)benzoic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase A2 (PLA2) enzymes are a superfamily of lipolytic enzymes that play a critical role in various cellular processes, including inflammation, signal transduction, and membrane remodeling. They catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid, often arachidonic acid, and a lysophospholipid. Arachidonic acid is a precursor to a wide range of pro-inflammatory eicosanoids, making PLA2 a significant therapeutic target for a variety of inflammatory diseases.

This document provides detailed application notes and protocols for the quantification of PLA2 activity using the chromogenic substrate 4-Nitro-3-(octanoyloxy)benzoic acid (Noba). This assay offers a simple, continuous, and spectrophotometric method for measuring PLA2 activity, making it suitable for a range of applications, from basic research to high-throughput screening in drug discovery.

Principle of the Assay